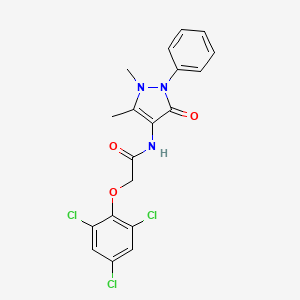
2-(2-chloro-6-fluorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mecanismo De Acción
2-(2-chloro-6-fluorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one works by binding to the TRPA1 ion channel and blocking its activity. This results in a decrease in the transmission of pain signals and a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, 2-(2-chloro-6-fluorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one has also been found to have a number of other biochemical and physiological effects. These include the modulation of ion channels involved in the regulation of blood pressure and the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-chloro-6-fluorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one for use in lab experiments is its potency as a TRPA1 inhibitor. However, this compound can be difficult to synthesize and may have limited solubility in certain solvents, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2-(2-chloro-6-fluorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one. One area of interest is the development of new analogs of this compound that may have improved potency or solubility. Another potential direction is the exploration of the use of 2-(2-chloro-6-fluorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one in the treatment of other conditions beyond pain and inflammation, such as hypertension or cancer. Finally, further research may be needed to fully understand the mechanism of action of 2-(2-chloro-6-fluorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one and its effects on ion channels and other cellular processes.
Métodos De Síntesis
2-(2-chloro-6-fluorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one can be synthesized using a variety of different methods, including the reaction of 2-chloro-6-fluoroaniline with 2-methylphenyl isocyanate in the presence of a base. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one has been used in a number of different scientific research applications, including studies of pain, inflammation, and cancer. In particular, this compound has been found to be a potent inhibitor of the TRPA1 ion channel, which is involved in the transmission of pain signals.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-4-(2-methylphenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2/c1-10-5-2-3-6-11(10)14-9-15(21)22-17(20-14)16-12(18)7-4-8-13(16)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRORPRXIPFWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)OC(=N2)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-4-(2-methylphenyl)-6H-1,3-oxazin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5782165.png)
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)

![2-{4-ethyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5782182.png)
![methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5782187.png)
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5782189.png)


![N-[2-(4-methoxyphenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5782203.png)
![N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5782210.png)



